molecular formula C9H6BrNO2 B13233007 1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene

1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene

Cat. No.: B13233007
M. Wt: 240.05 g/mol
InChI Key: IBYIMHAJNPOOSV-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene is an organic compound that features a brominated propyne group attached to a nitrobenzene ring. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene typically involves the bromination of propargyl compounds followed by nitration. One common method involves the reaction of propargyl bromide with a nitrobenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene involves its interaction with various molecular targets. The brominated propyne group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene is unique due to the presence of both a brominated propyne group and a nitrobenzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

1-(3-bromoprop-1-ynyl)-3-nitrobenzene

InChI

InChI=1S/C9H6BrNO2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1,3,5,7H,6H2

InChI Key

IBYIMHAJNPOOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C#CCBr

Origin of Product

United States

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